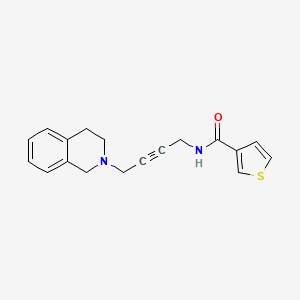
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-3-carboxamide is an intricate organic compound with promising applications in various fields. This compound features a unique blend of structural elements, which include a thiophene ring and a dihydroisoquinoline moiety.
準備方法
Synthetic Routes and Reaction Conditions
This compound can be synthesized through multi-step reactions. Common methods involve the reaction of 3,4-dihydroisoquinoline with but-2-yne-1,4-diol in the presence of a base. Subsequent coupling with thiophene-3-carboxylic acid, often facilitated by coupling agents like EDCI or DCC, completes the synthesis.
Industrial Production Methods
Industrial production typically scales up these reactions using optimized conditions for higher yields and purity. Techniques such as continuous flow chemistry may be employed to streamline and increase efficiency.
化学反応の分析
Types of Reactions
This compound undergoes various reactions such as:
Oxidation: : Can involve the thiophene ring.
Reduction: : Primarily occurs at the dihydroisoquinoline moiety.
Substitution: : Particularly halogenation at the thiophene ring and the alkynyl segment.
Common Reagents and Conditions
Oxidation: : Reagents like KMnO₄ or PCC.
Reduction: : Catalysts like Pd/C in hydrogenation reactions.
Substitution: : Halogenation may involve NBS or Br₂ under suitable conditions.
Major Products
The products vary depending on the specific reactions. Oxidation might yield thiophene sulfoxides, while reduction could produce dihydroisoquinoline derivatives. Substitutions result in halogenated thiophenes.
科学的研究の応用
Chemistry
Used as an intermediate for the synthesis of more complex molecules.
Biology
Explored for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine
Investigated for pharmacological properties, potentially contributing to drug development for neurological and inflammatory conditions.
Industry
Used in materials science for the development of novel organic semiconductors and conductive polymers.
作用機序
The compound's action mechanism often involves interaction with specific molecular targets, such as enzymes or receptors, depending on its structural features. The thiophene ring might contribute to π-π interactions, while the dihydroisoquinoline moiety may engage in hydrogen bonding or electrostatic interactions.
類似化合物との比較
Similar compounds include those with:
Thiophene rings: : Known for their conductivity and use in organic electronics.
Dihydroisoquinoline derivatives: : Studied for their pharmacological properties.
List of Similar Compounds
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)furan-3-carboxamide
Unique features of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-3-carboxamide include its distinct combination of a thiophene ring with a but-2-yn-1-yl spacer and a dihydroisoquinoline moiety, offering a versatile template for various applications.
Hope this helps.
生物活性
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-3-carboxamide is a complex organic compound characterized by its unique molecular structure that incorporates both isoquinoline and thiophene moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The presence of the 3,4-dihydroisoquinoline structure is linked to various pharmacological effects, while the thiophene component may contribute additional bioactivity.
Chemical Structure and Properties
The molecular formula of this compound is C18H18N2O1S, with a molecular weight of approximately 306.42 g/mol. The compound features:
- Dihydroisoquinoline moiety : Associated with neuroprotective and anticancer activities.
- Thiophene ring : Known for its role in enhancing the biological activity of compounds through various mechanisms.
Biological Activity
The biological activity of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-y)thiophene-3-carboxamide can be summarized as follows:
Anticancer Properties
Research indicates that compounds containing isoquinoline structures exhibit significant anticancer activity. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines. For instance:
- In vitro studies : Showed that derivatives with similar structures can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell survival and proliferation .
Neuroprotective Effects
The 3,4-dihydroisoquinoline component has been linked to neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These effects are attributed to:
- Antioxidant properties : Reducing oxidative stress in neuronal cells.
- Modulation of neurotransmitter systems : Enhancing dopaminergic and serotonergic signaling .
Antimicrobial Activity
Thiophene derivatives have demonstrated antimicrobial properties against a range of pathogens. The mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways essential for bacterial survival .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-y)thiophene-3-carboxamide. Key observations include:
- Substituent Effects : The presence of electron-withdrawing groups on the thiophene ring can enhance potency against specific cancer cell lines.
- Linker Length : Variations in the butynyl linker length may influence the compound's ability to interact with biological targets effectively.
Case Studies
Several case studies have explored the biological activity of similar compounds:
特性
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c21-18(17-8-12-22-14-17)19-9-3-4-10-20-11-7-15-5-1-2-6-16(15)13-20/h1-2,5-6,8,12,14H,7,9-11,13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPCGEKAWFVTTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














